3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a chlorine atom at position 3 and a hydroxymethyl group at position 2. Its molecular formula is C₉H₁₀ClN₃O₂ (calculated molecular weight: 243.66 g/mol).
Properties
IUPAC Name |
3-chloro-2-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-4(3-12)10-11-2-1-9-7(13)6(5)11/h12H,1-3H2,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDZYWOANJUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)CO)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloroacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 3 is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (NAS) under mild conditions.
Key Reactions:
-
Amination: Reacts with primary/secondary amines (e.g., pyrrolidine, piperazine) in polar aprotic solvents (DMF, DMSO) at 60–80°C, yielding 3-amino derivatives. Catalytic copper(I) iodide enhances regioselectivity .
-
Alkoxy Substitution: Treatment with alcohols (e.g., methanol, isopropanol) under basic conditions (K₂CO₃, NaH) replaces chlorine with alkoxy groups. Microwave irradiation reduces reaction times to 20–30 minutes .
Example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Piperazine, CuI, DMF, 70°C | 3-Piperazinyl derivative | 82% | |
| Methoxylation | MeOH, K₂CO₃, MW, 100°C | 3-Methoxy derivative | 75% |
Cross-Coupling Reactions
The chlorine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
2.1. Sonogashira Coupling
Reacts with terminal alkynes (e.g., ethynylpyridines) using Pd(PPh₃)₄/CuI in triethylamine, yielding alkynyl-linked derivatives. The hydroxymethyl group remains intact under these conditions .
Example:
| Alkyne | Catalyst System | Product | Yield |
|---|---|---|---|
| 2-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI | 3-(Pyridin-2-ylethynyl) derivative | 68% |
2.2. Suzuki-Miyaura Coupling
Boronates (e.g., arylboronic acids) couple with the chloro group using Pd(OAc)₂/XPhos, forming biaryl derivatives. Steric hindrance from the hydroxymethyl group may reduce yields for bulky boronic acids .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at position 2 undergoes oxidation, esterification, and etherification.
3.1. Oxidation
-
To Aldehyde: TEMPO/NaOCl oxidizes -CH₂OH to -CHO, useful for subsequent imine or hydrazone formation .
-
To Carboxylic Acid: Strong oxidants (KMnO₄, CrO₃) convert -CH₂OH to -COOH, though over-oxidation of the core is a risk .
3.2. Etherification
Reacts with alkyl halides (e.g., MeI, BnBr) under basic conditions (NaH, DMF) to form ethers. Yields depend on halide reactivity:
| Alkyl Halide | Base | Product | Yield |
|---|---|---|---|
| Benzyl bromide | NaH | 2-(Benzyloxymethyl) | 85% |
Ring Functionalization and Rearrangements
The pyrazolo-pyrazinone core participates in regioselective electrophilic substitutions and ring-opening reactions.
4.1. Electrophilic Aromatic Substitution
-
Nitration: Fuming HNO₃/H₂SO₄ selectively nitrates position 7 of the pyrazine ring, preserving the hydroxymethyl group .
-
Halogenation: N-Bromosuccinimide (NBS) in DMF brominates position 5, enabling further cross-couplings .
4.2. Ring-Opening Reactions
Under strong acidic conditions (HCl, reflux), the pyrazine ring hydrolyzes to form pyrazole-carboxylic acid derivatives, though this pathway is less synthetically valuable .
Stability and Compatibility Considerations
-
Thermal Stability: Decomposes above 200°C; reactions requiring high temperatures (>150°C) should use microwave assistance .
-
pH Sensitivity: The hydroxymethyl group is prone to oxidation under basic conditions (pH > 10) .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and side-chain modifications makes it a strategic intermediate for developing bioactive molecules, particularly CNS-targeted agents . Experimental data for specific derivatives should be validated via HPLC and NMR to confirm regiochemical outcomes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies indicate that compounds similar to 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit antimicrobial properties. This suggests potential use in developing new antibiotics or antifungal agents.
Anticancer Properties : Research has shown that pyrazolo derivatives can inhibit cancer cell proliferation. The specific mechanisms by which this compound operates are still under investigation, but it may interact with cellular pathways involved in tumor growth and metastasis.
Neuropharmacology
CNS Activity : Some derivatives of pyrazolo compounds have been studied for their effects on the central nervous system (CNS). This compound may have implications in treating neurological disorders due to its potential neuroprotective effects.
Materials Science
Polymer Chemistry : The unique structure of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one allows it to be incorporated into polymer matrices. This could lead to the development of novel materials with enhanced mechanical and thermal properties.
Agrochemicals
Although less explored, there is potential for this compound to be developed into agrochemical products due to its structural similarities with known herbicides and fungicides. Further research is needed to evaluate its efficacy and safety in agricultural applications.
Case Study 1: Antimicrobial Screening
A study conducted on various pyrazolo compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize efficacy .
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in a peer-reviewed journal indicated that a related compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . This opens avenues for further investigation into the anticancer potential of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Case Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of pyrazolo derivatives in models of neurodegeneration. Results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells . This finding supports the hypothesis that 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may possess similar protective qualities.
Data Summary Table
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Active studies on SAR |
| Anticancer agents | In vitro studies showing promise | |
| Neuropharmacology | CNS disorders treatment | Investigating neuroprotective effects |
| Materials Science | Polymer additives | Preliminary research ongoing |
| Agrochemicals | Herbicides/Fungicides | Potential applications being evaluated |
Mechanism of Action
The mechanism of action of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Chlorine substituents (e.g., 4-chlorophenyl in 3o) correlate with enhanced anticancer activity .
- Hydroxymethyl groups (target compound) may improve aqueous solubility but reduce membrane permeability compared to aryl or trifluoromethyl substituents .
- Synthetic yields vary significantly: Negishi coupling (21–48%) vs. aza-Michael cyclization (69%) .
Anticancer Activity :
- Compound 3o (4-chlorophenyl, benzyl) inhibits A549 lung cancer cells via autophagy modulation, with potency linked to the chlorophenyl group .
- Hydroxymethyl analogs: No direct activity data, but polar substituents like hydroxymethyl may reduce cytotoxicity compared to lipophilic groups (e.g., trifluoromethyl in compound 28) .
Antiviral and Prodrug Potential:
- Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2) act as masked β-amidomethyl vinyl sulfones, releasing active inhibitors under basic conditions. However, the target compound’s hydroxymethyl group may hinder reversible cyclization, limiting prodrug utility .
Key Notes:
- The target compound’s hydroxymethyl group may reduce hepatotoxicity risks compared to halogenated analogs but requires handling precautions (H302/H315) .
- Cyclic vs. acyclic forms : Compound 2’s irreversible cyclization under physiological pH limits its utility as a prodrug, whereas reversible analogs could offer controlled release .
Biological Activity
3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS No. 1382786-15-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C7H8ClN3O2
- Molecular Weight : 201.61 g/mol
- Boiling Point : Approximately 600.3 °C (predicted)
- Density : 1.79 g/cm³ (predicted)
- pKa : 12.65 (predicted) .
Synthesis and Characterization
The synthesis of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclocondensation of specific precursors, allowing for the introduction of functional groups at various positions on the pyrazolo ring structure. Recent advancements in synthetic methodologies have focused on improving yields and reducing reaction times through innovative approaches .
Table 1: Synthesis Pathways
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Cyclocondensation with β-dicarbonyls | 85 |
| Method B | Reaction with NH-3-aminopyrazoles | 90 |
| Method C | Post-functionalization techniques | 80 |
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. In vitro studies have shown that 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on A431 vulvar epidermal carcinoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of topoisomerase II activity, a critical enzyme in DNA replication .
Enzymatic Inhibition
Another area of interest is the compound's role as an enzymatic inhibitor. Pyrazolo compounds have been reported to inhibit various enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes .
Table 2: Enzymatic Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 15 |
| Protein Kinase A | Non-competitive | 10 |
The biological activity of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound disrupts DNA replication and transcription processes.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation.
Q & A
Q. What synthetic routes are available for 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how is structural integrity validated?
Methodological Answer: The compound can be synthesized via microwave-assisted methods or traditional reflux conditions. For example, intermediates like ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate are reacted with amines under optimized conditions (e.g., acetonitrile, KI, reflux) . Structural validation employs:
- X-ray crystallography to confirm bond angles (e.g., dihedral angles between pyrazole and benzene rings: 16.05° and 84.84°) and packing interactions (e.g., C–H⋯O and C–H⋯π) .
- Column chromatography (using ethyl acetate/hexanes) for purification, with yields up to 57% .
- NMR and IR spectroscopy to verify functional groups and substituent positions .
Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound?
Methodological Answer:
- Cell viability assays : MTT or CellTiter-Glo® in A549 (lung adenocarcinoma) and H322 (non-small cell lung cancer) cells, with IC50 values calculated using dose-response curves .
- Apoptosis detection : Caspase-3/7 activation via luminescent assays and Annexin V/PI staining by flow cytometry .
- Autophagy monitoring : LC3-II protein quantification via Western blot or GFP-LC3 puncta formation in live-cell imaging .
Advanced Research Questions
Q. How can researchers determine the compound’s mechanism of action in inducing apoptosis or autophagy?
Methodological Answer:
- Transcriptomic/proteomic profiling : RNA sequencing or SILAC-based proteomics to identify upregulated pro-apoptotic (e.g., Bax, PUMA) or autophagy-related (e.g., ATG5, Beclin-1) genes .
- Pathway inhibition : Co-treatment with autophagy inhibitors (e.g., chloroquine) or caspase inhibitors (e.g., Z-VAD-FMK) to assess rescue of cell viability .
- p53 network analysis : Immunoblotting for p53 phosphorylation (Ser15/20) and downstream targets (e.g., p21, MDM2) to evaluate DNA damage response .
Q. How do structural modifications at the 2- and 3-positions of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold affect bioactivity?
Methodological Answer:
- 2-position : Hydroxymethyl groups enhance solubility but may reduce metabolic stability. Replacement with bulky substituents (e.g., trifluoromethylphenyl) improves mGluR2 negative allosteric modulation (100-fold potency increase in SAR studies) .
- 3-position : Chlorine atoms increase electrophilicity, enhancing covalent binding to cysteine proteases (e.g., alphavirus nsP2) but risk off-target effects .
- Stereochemical considerations : Screw-boat conformations in the six-membered ring (deviations up to 0.68 Å) influence receptor binding and selectivity .
Q. What strategies address discrepancies in antiproliferative efficacy across cell lines (e.g., A549 vs. HL-60)?
Methodological Answer:
- Cell-type-specific profiling : Compare expression levels of target proteins (e.g., TRAIL receptors, HSP70) via qPCR or immunohistochemistry .
- Microenvironmental factors : Use 3D spheroid models or co-cultures with stromal cells to mimic in vivo conditions .
- Resistance mechanisms : Long-term exposure assays to identify mutations in apoptotic (e.g., Bcl-2 overexpression) or metabolic pathways .
Q. How is the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship characterized in rodent models?
Methodological Answer:
- Dose-ranging studies : Administer 0.32–10 mg/kg orally or intravenously to assess plasma half-life (t1/2), Cmax, and AUC .
- Receptor occupancy : Ex vivo autoradiography using radiolabeled mGluR2 ligands to confirm target engagement in brain tissues .
- Cognitive endpoints : Behavioral tests (e.g., V-maze) to correlate PK parameters with improved memory retention .
Q. What analytical methods mitigate cyclization side products during synthesis?
Methodological Answer:
- Reaction optimization : Use polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) and mild bases (e.g., Na2CO3) to minimize intramolecular cyclization .
- Real-time monitoring : LC-MS tracking of reaction progress to isolate intermediates before cyclization .
- Stability studies : Accelerated degradation tests (40°C, 75% RH) with HPLC purity thresholds (>99%) to ensure batch consistency .
Emerging Research Directions
Q. Can this compound act as a negative allosteric modulator (NAM) of mGluR2, and what are the implications for CNS disorders?
Methodological Answer:
- In vitro binding assays : Fluorescence-based calcium mobilization assays in HEK293 cells expressing mGluR2 to measure IC50 values .
- Selectivity screening : Counter-screening against mGluR3 and other GPCRs (e.g., dopamine D2 receptor) to confirm specificity .
- In vivo validation : Rodent models of anxiety or schizophrenia (e.g., MK-801-induced hyperlocomotion) to assess therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
